molecular formula C21H27FN6O2 B6583444 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 862979-41-7

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6583444
CAS No.: 862979-41-7
M. Wt: 414.5 g/mol
InChI Key: ZDSJVDGAGYXKCR-UHFFFAOYSA-N
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Description

This compound is a purine-dione derivative featuring a 2-fluorophenyl-substituted piperazine moiety linked via a methyl bridge to the purine core.

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-14(2)12-28-17(23-19-18(28)20(29)24-21(30)25(19)3)13-26-8-10-27(11-9-26)16-7-5-4-6-15(16)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSJVDGAGYXKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the coupling of this intermediate with the purine scaffold under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products.

Scientific Research Applications

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring facilitates its transport across cell membranes. The purine scaffold plays a crucial role in its biological activity by mimicking natural purine derivatives, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Key Observations:

Piperazine Substituent: The 2-fluorophenyl group in the target compound provides distinct electronic and steric effects compared to the 4-fluorophenyl (electron-withdrawing para-substitution) in or the ethyl group (neutral alkyl) in . Fluorine at the ortho position may reduce metabolic oxidation but increase steric hindrance .

Alkyl Chain at Position 7 :

  • The isobutyl chain in the target compound is shorter and more branched than the 3-phenylpropyl or 3-methylbutyl chains in and , respectively. This may reduce membrane permeability but improve selectivity for hydrophobic binding pockets.

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from related analogs:

  • Receptor Binding: Piperazine-containing purine-diones often target adenosine receptors (A₁/A₂A) or serotonin/dopamine transporters. For example, compound (4-fluorophenyl analog) showed moderate A₂A antagonism in preliminary assays, whereas ethyl-substituted derivatives (e.g., ) exhibited weaker binding due to reduced aromaticity .
  • Metabolic Stability: Fluorinated aryl groups (as in the target compound and ) generally enhance metabolic stability by resisting cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

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